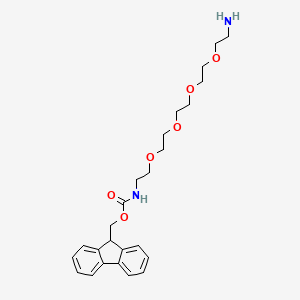

Fmoc-N-amido-PEG4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O6/c26-9-11-29-13-15-31-17-18-32-16-14-30-12-10-27-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19,26H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBXNHPYPRTXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-amido-PEG4-amine: A Technical Guide for Researchers in Drug Development

Fmoc-N-amido-PEG4-amine is a heterobifunctional chemical linker integral to the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal carboxylic acid, connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile tool for covalently linking different molecular entities. The Fmoc group offers a stable protecting group for the amine that can be selectively removed under basic conditions, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG4 spacer enhances the solubility and flexibility of the resulting conjugate, which is particularly beneficial in biological applications.

Core Applications and Significance

The primary application of this compound lies in its role as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[5][6][7] The PEG4 linker in these constructs serves to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9]

Beyond PROTACs, this compound is also utilized in peptide synthesis to introduce hydrophilic spacers, modify the properties of peptides, or to conjugate peptides to other molecules such as labels or drug payloads.[10]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers.

| Property | Value |

| Molecular Formula | C₂₆H₃₃NO₈ |

| Molecular Weight | 487.54 g/mol |

| CAS Number | 557756-85-1 |

| Purity | Typically ≥95% |

| Appearance | Solid or viscous liquid |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and DMSO.[11] |

| Storage Temperature | -20°C |

Experimental Protocols

The utility of this compound is realized through two primary chemical transformations: the deprotection of the Fmoc group to reveal a primary amine, and the coupling of the carboxylic acid to another amine-containing molecule.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and in the sequential assembly of PROTACs. This is typically achieved using a solution of piperidine (B6355638) in an organic solvent.

Materials:

-

This compound (or a substrate containing this linker)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF) for washing

Protocol:

-

If the Fmoc-containing substrate is on a solid support (e.g., resin), swell the resin in DMF for 30-60 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the substrate.

-

Allow the reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

-

Drain the piperidine solution.

-

Wash the substrate thoroughly with DMF (at least 3-5 times) to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

-

The resulting free amine is now ready for the next coupling step.

Amide Bond Formation (Carboxylic Acid Activation and Coupling)

The carboxylic acid terminus of this compound can be coupled with a primary amine-containing molecule through the formation of an amide bond. This requires the activation of the carboxylic acid, which is commonly achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11][12][13]

Materials:

-

This compound

-

Amine-containing molecule (e.g., a target protein ligand or an amino acid)

-

HATU or EDC

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Protocol:

-

Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF in a reaction vessel.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the solution.

-

Add the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours, and progress should be monitored by an appropriate analytical technique such as LC-MS.

-

Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Visualizing the PROTAC Mechanism and Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC action and a typical synthetic workflow involving this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Fmoc-N-amido-PEG4-amine_TargetMol [targetmol.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. Proteasome - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]

- 11. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 12. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]

- 13. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to Fmoc-N-amido-PEG4-amine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and core applications of Fmoc-N-amido-PEG4-amine, a versatile heterobifunctional linker. Its unique structure, combining a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine, makes it a valuable tool in peptide synthesis, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a well-characterized molecule with consistent properties that are crucial for its successful application in complex bioconjugation and synthetic protocols. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C25H34N2O6 |

| Molecular Weight | 458.55 g/mol |

| CAS Number | Not directly available, often used as a precursor to other linkers |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |

| Storage Conditions | Store at -20°C, keep in a dry and dark place |

Key Applications and Experimental Protocols

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the terminal amine is available for conjugation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide chain to introduce a hydrophilic PEG spacer. This can improve the solubility and pharmacokinetic properties of the final peptide.

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.

-

First Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate for 2-5 minutes at room temperature.

-

Drain: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 15-20 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Synthesis of Antibody-Drug Conjugates (ADCs)

This compound can be used as a component of a linker in ADC development. After deprotection of the Fmoc group, the resulting amine can be conjugated to a payload molecule. The other end of the linker system is then attached to the antibody.

Experimental Protocol: Amide Bond Formation for Payload Conjugation

This protocol describes the general steps for conjugating a carboxylic acid-containing payload to the deprotected amine of the linker.

-

Activate Carboxylic Acid: In a separate reaction, dissolve the payload molecule (containing a carboxylic acid) and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF. Add a base like DIPEA (2-3 equivalents) and stir for 15-20 minutes at room temperature to form the activated ester.

-

Conjugation: Add the activated payload solution to the deprotected and washed linker-resin from the previous step.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, or until completion as monitored by a suitable method (e.g., HPLC-MS of a cleaved aliquot).

-

Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

Synthesis of PROTACs

In PROTAC synthesis, this compound can serve as a flexible PEG linker connecting the warhead (ligand for the target protein) and the E3 ligase ligand.

Experimental Protocol: PROTAC Synthesis via Amide Linkage

This protocol outlines a common strategy for synthesizing a PROTAC where the PEG linker is attached via amide bonds.

-

First Amide Coupling: Couple the carboxylic acid of either the warhead or the E3 ligase ligand to the terminal amine of a mono-protected PEG linker (e.g., Boc-NH-PEG4-COOH) using standard coupling chemistry (e.g., HATU/DIPEA in DMF).

-

Deprotection: Remove the protecting group (e.g., Boc with TFA in DCM) from the other end of the PEG linker to expose a free amine.

-

Second Amide Coupling: Couple the carboxylic acid of the second component (either the E3 ligase ligand or the warhead, respectively) to the newly exposed amine on the PEG linker using the same coupling chemistry.

-

Purification: Purify the final PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.

Concluding Remarks

This compound is a fundamental building block for the synthesis of complex biomolecules and therapeutic agents. Its well-defined chemical properties and the robust, well-established protocols for the manipulation of its functional groups make it an indispensable tool for researchers in peptide chemistry, drug delivery, and targeted protein degradation. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this versatile linker in innovative research and development endeavors.

An In-depth Technical Guide to the Hydrophilic Properties of Fmoc-N-amido-PEG4-amine

Executive Summary: This document provides a comprehensive technical overview of Fmoc-N-amido-PEG4-amine, a heterobifunctional linker critical in modern pharmaceutical and biotechnological research. The core focus is on its hydrophilic properties, conferred by the tetra-polyethylene glycol (PEG4) spacer. We will explore the chemical basis of its hydrophilicity, its applications in enhancing the solubility and bioavailability of conjugated molecules, and standardized protocols for its characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to PEGylation and Advanced Linkers

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in pharmaceutical development.[1] This modification enhances the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending plasma half-life, improving stability, and reducing immunogenicity.[1][2][3][4]

This compound is a specialized PEG linker that embodies the principles of PEGylation in a discrete, precisely defined molecule. It is comprised of three key functional moieties:

-

A fluorenylmethyloxycarbonyl (Fmoc) protecting group: A base-labile protecting group for the terminal amine, widely used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6]

-

A tetra-polyethylene glycol (PEG4) spacer: A short, hydrophilic chain that imparts water solubility.[7][8][9]

-

A terminal primary amine: A nucleophilic group available for conjugation reactions after Fmoc deprotection.

The discrete nature of the PEG4 chain (dPEG®) ensures batch-to-batch consistency, eliminating the polydispersity issues associated with traditional PEG polymers and allowing for precise control over the final conjugate's structure and properties.[10]

Core Hydrophilic Properties

The defining characteristic of this compound is the hydrophilicity endowed by its PEG4 spacer. This property is crucial for overcoming the solubility challenges often encountered with complex biomolecules and hydrophobic drugs.

Chemical Structure and Physicochemical Data

The molecular structure consists of a hydrophobic Fmoc group and a hydrophilic PEG chain, making the overall molecule amphiphilic.[10] This amphiphilicity allows it to be soluble in a range of organic solvents used in synthesis (like DMSO, DMF, and DCM) as well as in aqueous media once incorporated into a larger molecule.[11][12] The hydrophilic PEG spacer is designed to increase the water solubility of the final compound.[7][11]

| Property | Value | Reference |

| CAS Number | 557756-85-1 (for the related acid) | [8][13] |

| Molecular Formula | C₂₆H₃₃NO₈ (for the related acid) | [8][13] |

| Molecular Weight | 487.5 g/mol (for the related acid) | [8] |

| Solubility | Soluble in DMSO, DCM, DMF | [11] |

| Purity | Typically ≥95% | [8] |

| Appearance | Varies (e.g., solid, oil) | [14] |

Applications Driven by Hydrophilicity

The primary utility of this compound stems from its ability to serve as a hydrophilic linker in complex molecular constructs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, hydrophobic peptides can aggregate during synthesis, leading to poor coupling efficiency and difficult purification.[6] Incorporating a hydrophilic PEG linker like this compound into the peptide sequence can disrupt these hydrophobic interactions, improving the solubility of the growing chain and enhancing the overall success of the synthesis.[15] The Fmoc group makes it directly compatible with standard automated or manual SPPS protocols.[16][17]

PROTAC and ADC Linkers

This compound and its derivatives are widely used as linkers in the synthesis of PROTACs.[18][19] A PROTAC molecule consists of two active ligands joined by a linker; one binds to a target protein and the other to an E3 ubiquitin ligase.[18] The linker's physicochemical properties are critical for the PROTAC's cell permeability, solubility, and overall efficacy. The hydrophilic PEG4 chain improves the solubility of the entire PROTAC construct, which is often a challenge for these bivalent molecules.[8] Similarly, in Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic payload to an antibody, where its hydrophilicity helps maintain the stability and solubility of the final ADC.[8]

Experimental Protocols for Hydrophilicity Assessment

While specific hydrophilicity data for this compound itself is not extensively published, the impact of its incorporation can be quantified using established methods.

Protocol: Assessing Solubility Enhancement of a Conjugate

This protocol provides a general workflow to determine if the conjugation of a PEG linker has improved the aqueous solubility of a hydrophobic molecule (e.g., a peptide or small molecule drug).

-

Preparation of Stock Solutions: Prepare high-concentration stock solutions of both the unconjugated hydrophobic molecule and the PEG-conjugated molecule in a suitable organic solvent (e.g., DMSO).

-

Equilibration: Add a small aliquot of each stock solution to a known volume of phosphate-buffered saline (PBS, pH 7.4) to create a supersaturated solution. Ensure the final concentration of the organic solvent is low (<1%) to avoid co-solvent effects.

-

Incubation: Gently agitate the solutions at a constant temperature (e.g., 25 °C) for 24 hours to allow them to reach thermodynamic equilibrium.

-

Separation of Undissolved Solute: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet any undissolved material.[20]

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved molecule using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Comparison: The aqueous solubility is the concentration measured in the supernatant. Compare the solubility of the PEG-conjugated molecule to the unconjugated version to quantify the improvement.

Protocol: Quantification of PEGylation via HPLC

This protocol outlines a method for quantifying the amount of PEG on a nanoparticle or protein, which can be adapted to characterize PEGylated molecules.[20]

-

Sample Preparation:

-

For total PEG quantification on a gold nanoparticle, the nanoparticle can be dissolved using potassium cyanide (KCN) to release the PEG chains.[20]

-

Alternatively, PEG can be displaced from the surface using a displacing agent like dithiothreitol (B142953) (DTT).[20]

-

-

Separation of Free and Bound PEG: To distinguish between covalently bound and free PEG, centrifuge the sample to pellet the conjugate. The supernatant contains the free PEG, while the pellet contains the bound PEG.[20]

-

HPLC Analysis:

-

System: Use a Reversed-Phase HPLC (RP-HPLC) system.

-

Detector: A Charged Aerosol Detector (CAD) is effective for quantifying PEG, which lacks a strong chromophore.[20]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) is typically used.

-

-

Calibration and Quantification:

Visualization of Key Workflows

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental two-step cycle in Fmoc-SPPS where a PEGylated amino acid derivative would be incorporated.

Caption: Workflow for incorporating a PEGylated amino acid in Fmoc-SPPS.

Role as a Hydrophilic Linker in a PROTAC

This diagram shows the logical structure of a PROTAC molecule, highlighting the central role of the hydrophilic PEG linker.

Caption: Schematic of a PROTAC highlighting the linker's central role.

Conclusion

This compound is a versatile and powerful chemical tool for introducing hydrophilicity into complex molecules. Its well-defined structure and compatibility with standard synthetic methodologies, particularly SPPS, make it invaluable for addressing the solubility and pharmacokinetic challenges inherent in drug development. By leveraging its hydrophilic PEG4 spacer, researchers can improve the developability of novel peptides, PROTACs, and other bioconjugates, ultimately accelerating the path from discovery to clinical application.

References

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. mdpi.com [mdpi.com]

- 3. PEGylation - Wikipedia [en.wikipedia.org]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 8. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]

- 9. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Fmoc-NMe-PEG4-acid, 2170240-98-7 | BroadPharm [broadpharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Fmoc-N-amido-PEG4-acid - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 14. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]

- 15. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 16. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Fmoc-N-amido-PEG4-amine_TargetMol [targetmol.com]

- 20. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-N-amido-PEG4-amine (CAS: 557756-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG4-amine, with CAS number 557756-85-1, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental methodologies.

Structurally, this compound features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer.[1][4] The Fmoc group offers a stable protecting group for the amine that can be readily removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[1] The PEG spacer is hydrophilic, enhancing the aqueous solubility of the molecules it is incorporated into, which can prevent aggregation and improve biocompatibility.[1][4][5] The terminal carboxylic acid allows for efficient coupling to primary amines, forming stable amide bonds.[4][6]

Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below, compiled from various suppliers.

Table 1: General Properties

| Property | Value | References |

| CAS Number | 557756-85-1 | [4][5][7] |

| Molecular Formula | C26H33NO8 | [4][5][7] |

| Molecular Weight | 487.54 g/mol | [7][8] |

| Appearance | Solid or viscous liquid; Yellow oil | [6][7] |

| Purity | ≥90%, ≥95%, 98% | [4][5][7] |

Table 2: Functional and Structural Details

| Feature | Description | References |

| Functional Group 1 | Fmoc-protected amine | [1][4] |

| Functional Group 2 | Carboxylic acid | [1][4] |

| Spacer | 4-unit discrete PEG (dPEG®) | [1][7] |

| Spacer Length | 18.1 Å (approx. 16 atoms) | [7][9] |

| Architecture | Linear, heterobifunctional | [7] |

Table 3: Handling and Storage

| Parameter | Recommendation | References |

| Storage Temperature | -20°C | [4][7] |

| Shipping Condition | Ambient temperature | [4] |

| Solubility | DMSO, DCM, DMF, Methylene chloride, Acetonitrile, DMAC | [4][9] |

| Handling | Store in a dry environment and avoid sunlight. Allow to warm to room temperature before opening to prevent moisture condensation. Handle under an inert atmosphere as PEG compounds can be hygroscopic. | [5][9] |

Key Applications and Methodologies

This compound is a versatile tool for chemical biologists and drug developers. Its primary applications lie in its use as a linker to connect different molecular entities.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be used to introduce a hydrophilic PEG spacer into a peptide sequence. This can be useful for improving the solubility of hydrophobic peptides or for creating a flexible linker between different domains of a synthetic protein.[7][9]

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation:

-

Start with a resin-bound peptide synthesized using standard Fmoc-SPPS protocols.

-

Perform the final Fmoc deprotection of the N-terminal amino acid to expose the free amine. This is typically done by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, followed by thorough washing with DMF.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) and a coupling agent such as HATU (1.45 equivalents) in an anhydrous polar solvent like DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution to activate the carboxylic acid. Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling to the Resin:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours to allow for complete coupling.

-

Monitor the reaction completion using a colorimetric test such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.

-

-

Washing:

-

After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Chain Extension (Optional):

-

The Fmoc group on the newly added PEG linker can be removed using 20% piperidine in DMF to reveal a new primary amine, allowing for further extension of the peptide chain or the addition of other moieties.

-

// Nodes Resin [label="Resin-Bound Peptide\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreeAmine [label="Resin-Bound Peptide\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Carboxylic Acid Activation\n(HATU/DIPEA in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedLinker [label="Activated Linker", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amide Bond Formation\n(Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="PEGylated Peptide\non Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Deprotection; Deprotection -> FreeAmine; Linker -> Activation; Activation -> ActivatedLinker; {FreeAmine, ActivatedLinker} -> Coupling; Coupling -> FinalPeptide; } .dot

PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target:PROTAC:E3 Ligase). This compound is an ideal PEG-based PROTAC linker.[10][11]

This protocol describes a modular approach to PROTAC synthesis.

-

Synthesis of Linker-Ligand 1 Conjugate:

-

Couple this compound to the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1) using standard amide bond formation chemistry (e.g., HATU/DIPEA or EDC/NHS) in a suitable organic solvent like DMF.

-

Purify the resulting Fmoc-PEG4-E3 Ligand conjugate by chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the Fmoc-PEG4-E3 Ligand conjugate in DMF.

-

Add piperidine to a final concentration of 20% (v/v) and stir at room temperature for 30 minutes.

-

Remove the solvent and byproducts under vacuum to yield the deprotected H2N-PEG4-E3 Ligand conjugate.

-

-

Final Coupling to Ligand 2:

-

Activate the carboxylic acid group of the target protein-binding ligand (Warhead-COOH) using a coupling agent like HATU or EDC in DMF.

-

Add the deprotected H2N-PEG4-E3 Ligand conjugate to the activated warhead.

-

Allow the reaction to proceed until completion, monitored by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

// Edge connecting steps Fmoc_PEG_E3 -> Deprotection [style=invis]; // This is a bit of a hack to force layout } .dot

Once synthesized, a PROTAC molecule containing the PEG4 linker facilitates the ubiquitination and subsequent degradation of the target protein. This can have profound effects on cellular signaling pathways. For example, if the target protein is a kinase involved in a cancer proliferation pathway, its degradation will lead to the downregulation of that pathway.

// Nodes PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Target Protein\n(e.g., Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3Ligase [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(Target-PROTAC-E3)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitination\nof Target", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Target Protein\nDegradation", fillcolor="#202124", fontcolor="#FFFFFF"]; Pathway [label="Downstream Signaling\nPathway Blocked", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PROTAC -> Ternary; Target -> Ternary; E3Ligase -> Ternary; Ternary -> PolyUb [label=" E1, E2"]; Ub -> PolyUb; PolyUb -> Proteasome; Proteasome -> Degradation; Degradation -> Pathway [style=bold, color="#EA4335"]; } .dot

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound can be used as a component of a non-cleavable linker in ADCs, where the entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the drug.[6][12]

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and biotechnology. Its well-defined structure, combining an orthogonally protected amine, a biocompatible PEG spacer, and a reactive carboxylic acid, provides a versatile platform for the synthesis of complex biomolecules. The methodologies described in this guide, from peptide synthesis to the construction of sophisticated therapeutics like PROTACs and ADCs, highlight its broad utility and importance in modern medicinal chemistry. Adherence to proper handling and storage procedures will ensure the integrity and reactivity of this reagent for successful experimental outcomes.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 5. Fmoc-N-amido-PEG4-acid - Creative Biolabs [creative-biolabs.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fmoc-N-amido-PEG4-amine_TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

Introduction: The Critical Role of the Linker in PROTAC Efficacy

An In-depth Technical Guide to Understanding PEG Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[4] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility that addresses many of the challenges associated with developing effective protein degraders.[2][4][] This guide provides a comprehensive technical overview of the role of PEG linkers, supported by quantitative data, experimental methodologies, and process visualizations to aid researchers in the rational design of next-generation PROTACs.

Core Attributes of PEG Linkers

PEG linkers are characterized by their repeating oxyethylene units (-O-CH₂-CH₂-), which impart several advantageous properties:

-

Hydrophilicity : The ether oxygens in the PEG backbone can form hydrogen bonds with water, significantly increasing the water solubility of the PROTAC molecule.[][6] This is crucial, as many PROTACs are large molecules that tend to be hydrophobic, limiting their bioavailability.[2]

-

Flexibility : The rotatable bonds in the PEG chain provide a high degree of conformational flexibility.[7] This allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a stable and productive ternary complex.[][7] This entropic flexibility can help the two ends of the molecule find their respective binding pockets simultaneously.[]

-

Biocompatibility : PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[2]

-

Tunability : The length of a PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the POI and the E3 ligase.[6][8] Each repeating unit adds approximately 3.5 Å to the linker's contour length.[]

Impact on Physicochemical and Pharmacological Properties

The incorporation of PEG linkers profoundly influences the drug-like properties of a PROTAC.

Enhancing Solubility

A primary challenge in PROTAC development is poor aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers directly counter this by increasing the hydrophilicity of the molecule, which enhances its compatibility with physiological environments and can improve oral absorption.[2][6][8]

Modulating Cell Permeability

The effect of PEG linkers on cell permeability is nuanced. While increased polarity can reduce passive diffusion across the cell membrane, the flexibility of PEG chains can induce a "chameleon effect".[4][7] The linker can fold to shield its own polar surface area, creating a more compact, less polar conformation that is better suited to traverse the hydrophobic cell membrane.[4][9] This conformational adaptability is a key advantage over more rigid alkyl linkers.[9]

Optimizing Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC activity.[7] The linker's length and flexibility are paramount in this process, as it must correctly orient the POI and E3 ligase to facilitate the transfer of ubiquitin.[1]

-

Linker Length : An optimal linker length is crucial and must be determined empirically for each POI-E3 ligase pair.[7] A linker that is too short may cause steric hindrance, preventing the complex from forming.[] Conversely, an excessively long linker can lead to unproductive binding modes or a higher entropic penalty upon binding, reducing potency.[1][7]

-

Positive Cooperativity : A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[7]

Quantitative Analysis of PEG Linker Impact

The optimization of linker length is a critical step in PROTAC design. The following table summarizes data from studies where the length of the linker was systematically varied, demonstrating its impact on degradation efficiency.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |

| Estrogen Receptor (ER)-α | pVHL | PEG | 9 | > 10 µM | < 20 | MCF7 | [11] |

| Estrogen Receptor (ER)-α | pVHL | PEG | 12 | ~ 1 µM | ~ 60 | MCF7 | [11] |

| Estrogen Receptor (ER)-α | pVHL | PEG | 16 | < 1 µM | ~ 80 | MCF7 | [11][12] |

| Estrogen Receptor (ER)-α | pVHL | PEG | 19 | > 1 µM | ~ 50 | MCF7 | [11] |

| Estrogen Receptor (ER)-α | pVHL | PEG | 21 | > 10 µM | < 20 | MCF7 | [11] |

| BRD4 | CRBN | PEG/Alkyl | 12 | Potent | > 90 | MV-4-11 | [13] |

| FBXO22 | VHL | Alkyl | C6 | Potent (~70% at 3µM) | ~70 | HEK293T | [14] |

| FBXO22 | VHL | PEG | - | Inactive | - | HEK293T | [14] |

Note: DC₅₀ is the half-maximal degradation concentration. Dₘₐₓ is the maximum percentage of protein degradation achieved.

As shown in the case of ER-α degradation, a 16-atom linker length was found to be optimal, with shorter or longer linkers resulting in a significant loss of activity.[11][12] This highlights the necessity of fine-tuning the linker to achieve the proper distance and geometry for efficient ubiquitination.[11]

Experimental Protocols

General Protocol for PROTAC Synthesis (Solid-Phase)

Solid-phase synthesis offers a rapid and efficient method for creating a library of PROTACs with varying linkers.[15][16]

Objective: To synthesize a PROTAC by conjugating a POI ligand to an E3 ligase ligand via a PEG linker on a solid support.

Materials:

-

Resin-bound E3 ligase ligand (e.g., Pomalidomide attached to a resin).

-

Azide-functionalized PEG linkers of varying lengths.

-

POI ligand with a terminal alkyne group.

-

Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate) for click chemistry.

-

Solvents (DMF, DMSO), cleavage cocktail (e.g., TFA/water).

Methodology:

-

Resin Preparation: Start with the E3 ligase ligand pre-attached to a solid-phase resin.

-

Linker Attachment: React the resin-bound E3 ligand with an azide-functionalized PEG linker. This step can be repeated with different length PEG linkers in parallel reaction vessels.

-

POI Ligand Conjugation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the alkyne-functionalized POI ligand to the azide-terminated linker on the resin.[15]

-

Cleavage: Once the reaction is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid) to release the final PROTAC molecule.

-

Purification: Purify the crude PROTAC product using preparative HPLC to obtain the final, high-purity compound.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Western Blot for Measuring Protein Degradation

Objective: To quantify the reduction in target protein levels in cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MCF7 for ER-α).

-

Synthesized PROTACs.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody specific to the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to confirm equal protein loading across lanes.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensity and normalize the POI signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in PROTAC action and design.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The historical "trial and error" approach to linker design is steadily being replaced by more rational, structure-guided strategies.[3] A thorough understanding of how PEG linker properties, particularly length and flexibility, influence the multiple facets of PROTAC function is essential for researchers aiming to accelerate the discovery and optimization of this promising class of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. chempep.com [chempep.com]

- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to Fmoc-N-amido-PEG4-amine: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-N-amido-PEG4-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in the mechanism of targeted protein degradation, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound is a heterobifunctional linker molecule widely employed in the synthesis of PROTACs. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine. This combination of features makes it an invaluable tool for covalently linking a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

| Property | Value | Source(s) |

| Molecular Weight | 458.55 g/mol | [1][2] |

| Chemical Formula | C25H34N2O6 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [2] |

| Storage | Recommended at -20°C | [2] |

The Role of this compound in PROTACs and the Ubiquitin-Proteasome System

PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] this compound serves as a flexible linker within the PROTAC molecule, connecting the two key functional ends: the "warhead" that binds to the target protein and the "ligand" that recruits an E3 ubiquitin ligase.

The mechanism of action, in which this linker plays a central role, can be summarized as follows:

-

Ternary Complex Formation : The PROTAC molecule, facilitated by the flexibility of the PEG4 linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : Once in proximity, the E3 ligase transfers ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released to target another protein molecule, acting in a catalytic manner.

Experimental Protocols

The synthesis of a functional PROTAC using this compound typically involves a multi-step process. Below are representative protocols for key steps.

Synthesis of this compound

General Workflow for PROTAC Synthesis

The following workflow outlines the general steps for synthesizing a PROTAC using this compound. This process involves the sequential coupling of the target-binding ligand and the E3 ligase ligand to the linker.

Detailed Experimental Protocol: PROTAC Synthesis

This protocol describes the synthesis of a generic PROTAC by coupling a carboxylic acid-functionalized target ligand to this compound, followed by Fmoc deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand.

Step 1: Amide Coupling of Target Ligand to this compound

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized target ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation : Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling : To the activated target ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification : Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Fmoc-protected intermediate.

Step 2: Fmoc Deprotection

-

Reaction Setup : Dissolve the Fmoc-protected intermediate from Step 1 in DMF.

-

Deprotection : Add a solution of 20% piperidine (B6355638) in DMF.

-

Reaction Monitoring : Stir the reaction at room temperature for 1-2 hours. Monitor the completion of the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

-

Work-up : Upon completion, remove the solvent and excess piperidine under reduced pressure. The resulting amine is often used in the next step without further purification after co-evaporation with a suitable solvent like toluene (B28343) to azeotropically remove residual piperidine.

Step 3: Second Amide Coupling to E3 Ligase Ligand

-

Reaction Setup : In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Activation : Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) as described in Step 1.

-

Coupling : Add the deprotected amine intermediate from Step 2 to the activated E3 ligase ligand solution.

-

Reaction Monitoring and Purification : Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Characterization : Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a versatile and essential linker for the synthesis of PROTACs. Its well-defined structure, flexibility, and the presence of orthogonally protected amino groups allow for the systematic and efficient construction of these complex molecules. The protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in the advancement of targeted protein degradation therapies. As the field of PROTACs continues to expand, the importance of high-quality and well-characterized linkers like this compound will undoubtedly grow.

References

Solubility Profile of Fmoc-N-amido-PEG4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-amido-PEG4-amine, a bifunctional linker commonly employed in proteomics, drug discovery, and bioconjugation. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by the interplay of its three key structural components:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is inherently hydrophobic and contributes to the molecule's solubility in nonpolar organic solvents.

-

PEG4 (Polyethylene Glycol) Linker: The tetra-ethylene glycol spacer is flexible and hydrophilic, promoting solubility in polar solvents, including aqueous solutions, through hydrogen bonding.

-

Amine Group: The terminal primary amine is a polar functional group that can participate in hydrogen bonding, further enhancing solubility in protic solvents.

The presence of both hydrophobic and hydrophilic moieties confers an amphiphilic character to this compound, resulting in a broad solubility profile.

Predicted Solubility of this compound

While quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on the known solubility of structurally analogous compounds, such as other PEGylated molecules and Fmoc-protected amino acids. The following table summarizes the expected qualitative solubility in common laboratory solvents.

| Solvent Classification | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of the PEG chain and the amine group, combined with the ability of DMSO to solvate a wide range of compounds, suggests good solubility. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent capable of dissolving both polar and nonpolar moieties of the molecule. | |

| Acetonitrile (B52724) (ACN) | Soluble | The polarity of acetonitrile should facilitate the dissolution of the PEG and amine components. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The hydrophobic Fmoc group is readily solvated by chlorinated solvents like DCM. |

| Chloroform (B151607) (CHCl₃) | Soluble | Similar to DCM, chloroform is effective at dissolving the nonpolar Fmoc group. | |

| Polar Protic | Water | Sparingly Soluble to Insoluble | While the PEG4 linker enhances aqueous solubility, the large, hydrophobic Fmoc group is expected to significantly limit solubility in purely aqueous media. |

| Methanol (MeOH) | Soluble | Methanol's polarity and hydrogen bonding capability should allow for the dissolution of the entire molecule. | |

| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. | |

| Nonpolar | Toluene | Sparingly Soluble | The hydrophobic Fmoc group may allow for some solubility, but the polar PEG and amine groups will limit it. |

| Hexanes | Insoluble | The high polarity of the PEG and amine components makes solubility in nonpolar aliphatic solvents highly unlikely. | |

| Diethyl Ether | Insoluble | Polyethylene glycol derivatives generally exhibit poor solubility in diethyl ether.[1] |

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for determining the qualitative solubility of this compound in various solvents at room temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, DCM, Water, Methanol, Toluene)

-

Small glass vials (e.g., 1.5 mL) with caps

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Weigh approximately 1-2 mg of this compound and place it into a clean, dry glass vial.

-

Solvent Addition: Add 100 µL of the selected solvent to the vial.

-

Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

-

Visual Inspection: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears hazy or colloidal.

-

Insoluble: The solid does not appear to dissolve, and the bulk of the material remains as a precipitate.

-

-

Incremental Solvent Addition (for sparingly soluble or insoluble results): If the compound is not fully soluble, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL. Note the approximate concentration at which dissolution occurs if the compound becomes soluble.

-

Heating (Optional): For some compounds and solvents, solubility can be increased by gentle heating. If the compound remains insoluble at room temperature, the vial can be gently warmed (e.g., in a 40-50°C water bath) and mixed again. Observe if the solubility changes and note if the compound precipitates upon cooling.

-

Data Recording: Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble, and at what approximate concentration.

Visualizing Methodologies and Concepts

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the qualitative solubility of a compound.

Caption: A diagram showing the relationship between the structural components of this compound and their favorable or unfavorable interactions with different solvent types.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-N-amido-PEG4-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Fmoc-N-amido-PEG4-acid. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease. The modular nature of PROTACs, consisting of a target protein-binding ligand (warhead), an E3 ubiquitin ligase-binding ligand, and a connecting linker, allows for rational design and optimization.

The choice of linker is critical in PROTAC design as it influences the molecule's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. Polyethylene glycol (PEG)-based linkers, such as Fmoc-N-amido-PEG4-acid, are frequently employed to enhance the aqueous solubility and pharmacokinetic properties of PROTACs.[1]

Fmoc-N-amido-PEG4-acid is a versatile building block for PROTAC synthesis, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one end and a terminal carboxylic acid at the other.[2] This allows for a sequential and controlled conjugation of the E3 ligase ligand and the target protein binder. The Fmoc protecting group can be readily removed under basic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized binding ligand. Conversely, the terminal carboxylic acid of the linker can be activated to react with an amine-functionalized binding ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using Fmoc-N-amido-PEG4-acid typically follows a modular and stepwise approach. The general workflow involves the initial coupling of the linker to either the E3 ligase ligand or the target protein binder, followed by the deprotection of the Fmoc group and subsequent coupling of the second binding ligand.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. This example utilizes the BRD4 inhibitor JQ1 as the target protein binder and pomalidomide (B1683931) as the E3 ligase ligand.

Materials and Reagents

-

Fmoc-N-amido-PEG4-acid

-

Pomalidomide (amine-functionalized)

-

(+)-JQ1 (carboxylic acid-functionalized)

-

N,N,N',N'-Tetramethyl-O-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)uronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Protocol 1: Coupling of Fmoc-N-amido-PEG4-acid to Pomalidomide

This protocol describes the activation of the carboxylic acid on Fmoc-N-amido-PEG4-acid and its subsequent coupling to the amine group of pomalidomide.

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-N-amido-PEG4-acid (1.0 eq) in anhydrous DMF.

-

Activation: To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling: Add pomalidomide (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the Fmoc-protected pomalidomide-PEG4 intermediate.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the terminal amine.

-

Dissolution: Dissolve the Fmoc-protected pomalidomide-PEG4 intermediate (1.0 eq) in DMF.

-

Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The resulting amine is often used in the next step without further purification.

Protocol 3: Coupling of JQ1 to the Deprotected Intermediate

This protocol describes the final step of coupling the carboxylic acid-functionalized JQ1 to the newly exposed amine of the pomalidomide-PEG4 intermediate.

-

Dissolution and Activation: In a separate flask under an inert atmosphere, dissolve (+)-JQ1-acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

-

Coupling: To this activated JQ1 solution, add a solution of the deprotected pomalidomide-PEG4 amine intermediate (from Protocol 2) in anhydrous DMF.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC product by LC-MS.

-

Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

-

Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Data Presentation

The following table summarizes representative data for a BRD4-targeting PROTAC synthesized using a PEG4 linker. The data provided is for illustrative purposes and may vary depending on the specific experimental conditions.

| Parameter | Value | Method |

| Synthesis | ||

| Yield (Final Step) | 35% | Isolated Yield |

| Purity | >98% | HPLC |

| Characterization | ||

| Molecular Weight (Expected) | Calculated | - |

| Molecular Weight (Observed) | Matching Expected | LC-MS |

| Biological Activity | ||

| DC50 (BRD4 Degradation) | 50 nM | Western Blot |

| Dmax (BRD4 Degradation) | >90% | Western Blot |

| Cell Viability IC50 | 100 nM | CellTiter-Glo |

Signaling Pathway

The synthesized PROTAC is designed to target BRD4 for degradation. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers. It plays a crucial role in the regulation of gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the promoters and enhancers of target genes, including oncogenes like c-Myc. By inducing the degradation of BRD4, the PROTAC can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.

Conclusion

Fmoc-N-amido-PEG4-acid is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled and sequential assembly of the final molecule. The inclusion of a PEG4 spacer can enhance the solubility and pharmacokinetic properties of the resulting PROTAC, which are critical for its therapeutic efficacy. The provided protocols and conceptual framework offer a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Fmoc-N-amido-PEG4-amine in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC.[1][2] Fmoc-N-amido-PEG4-amine is a versatile, heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer, offering several advantages in ADC design.

The primary amine functionality allows for conjugation to a variety of payloads, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group provides an orthogonal handle for deprotection under mild basic conditions, enabling sequential and controlled conjugation strategies.[3][4] The integrated PEG4 spacer enhances the hydrophilicity of the linker-payload complex, which can mitigate aggregation issues often associated with hydrophobic drugs and improve the pharmacokinetic properties of the resulting ADC.[5][6]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and data presentation to guide researchers in this field.

Principle of the Method

The synthesis of an ADC using this compound typically involves a multi-step process:

-

Payload Activation and Linker Conjugation: The cytotoxic payload is first activated and conjugated to the primary amine of the this compound linker.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the linker-payload conjugate using a mild base, typically piperidine (B6355638) in an organic solvent, to expose a primary amine.[4]

-

Antibody Modification and Conjugation: The antibody is modified to introduce a reactive handle (e.g., through reduction of interchain disulfides to generate free thiols). The deprotected linker-payload is then conjugated to the modified antibody.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other impurities. The purified ADC is then extensively characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

The incorporation of a PEG4 linker, such as that in this compound, can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative data on the effects of PEGylation on key ADC parameters.

| Linker Type | Average DAR | % Aggregation (Stressed) | In Vitro Plasma Stability (% Intact ADC after 72h) |

| Non-PEGylated Linker | 3.8 | 15.2% | 85% |

| This compound | 3.9 | 7.5% | 92% |

| Long-chain PEG Linker (PEG12) | 4.1 | 4.2% | 95% |

Table 1: Impact of PEG4 Linker on ADC Drug-to-Antibody Ratio (DAR) and Stability. This table illustrates that the inclusion of a short PEG4 linker can reduce aggregation under stress conditions and improve plasma stability compared to a non-PEGylated linker, with minimal impact on the average DAR.

| ADC Construct | Linker Type | Clearance (mL/hr/kg) | Half-life (t½) (hours) |

| ADC-DrugX | Non-PEGylated | 0.45 | 120 |

| ADC-PEG4-DrugX | This compound | 0.30 | 150 |

| ADC-PEG12-DrugX | Long-chain PEG Linker (PEG12) | 0.22 | 180 |

Table 2: Influence of PEG4 Linker on ADC Pharmacokinetics. This table demonstrates that ADCs containing a PEG4 linker exhibit reduced clearance and a longer plasma half-life compared to their non-PEGylated counterparts, which can lead to improved tumor exposure.[7]

Experimental Protocols

Protocol 1: Synthesis of Linker-Payload Conjugate

This protocol describes the conjugation of a payload with a carboxylic acid group to this compound.

Materials:

-

This compound

-

Payload with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add this compound (1 equivalent) and stir at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected linker-payload conjugate.

Protocol 2: Fmoc Deprotection of Linker-Payload

This protocol details the removal of the Fmoc protecting group.

Materials:

-

Fmoc-protected linker-payload conjugate

-

20% Piperidine in DMF (v/v)

-

Diethyl ether

Procedure:

-

Dissolve the Fmoc-protected linker-payload conjugate in 20% piperidine in DMF.

-

Stir the solution at room temperature for 30 minutes.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the deprotected linker-payload by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Protocol 3: Antibody Reduction and ADC Conjugation

This protocol describes the generation of free thiols on the antibody and subsequent conjugation with the deprotected linker-payload (assuming a maleimide-functionalized linker-payload for this example).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Deprotected linker-payload with a maleimide (B117702) group

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Protein A affinity chromatography column

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with PBS.

-

Dissolve the deprotected maleimide-linker-payload in DMSO to a concentration of 10 mM.

-

Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.

-

Incubate the reaction at room temperature for 1 hour with gentle mixing.

-

Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

-

Purify the ADC using a Protein A affinity chromatography column.[9][10]

-

Wash the column with PBS, and elute the ADC with elution buffer.

-

Immediately neutralize the eluted fractions with neutralization buffer.

-

Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) using a desalting column.

Protocol 4: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [1][5]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR by the weighted average of the different species.

B. Analysis of Aggregation by Size Exclusion Chromatography (SEC) [11][12]

Materials:

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the purified ADC sample.

-

Elute the sample isocratically.

-

Monitor the elution profile at 280 nm.

-

Quantify the percentage of high molecular weight species (aggregates) relative to the monomeric ADC peak.

C. In Vitro Plasma Stability Assay [13][14]

Materials:

-

Purified ADC